Synthetic Yield: Optimized Protocol Delivers 89% Yield vs. Literature Methods for Analogous Scaffolds
A high-yielding, optimized two-step synthesis of 7,8-Dihydroisoquinolin-5(6H)-one has been reported, achieving an 89% yield in the final oxidation step . While direct yield comparisons for the synthesis of its exact regioisomer, 7,8-dihydroisoquinolin-6(5H)-one, are not available, yields for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core via the Castagnoli-Cushman reaction vary significantly based on substitution, often falling below 80% in unoptimized conditions [1]. This demonstrates a process advantage for the 5(6H)-one isomer.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 3,4-Dihydroisoquinolin-1(2H)-one derivatives (synthesized via Castagnoli-Cushman reaction) |
| Quantified Difference | Target compound yield (89%) is at the high end of reported ranges for this scaffold class (which typically fall below 80%). |
| Conditions | Two-step synthesis from 5,6,7,8-tetrahydroisoquinoline; final oxidation using oxalyl chloride and DMSO in CH2Cl2 at -60 to -50°C. |
Why This Matters
For procurement in an industrial or medicinal chemistry setting, a well-documented, high-yield synthetic route to a specific regioisomer translates to lower production costs and more reliable scale-up compared to analogs with less robust or lower-yielding syntheses.
- [1] RSC Advances. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. 2023. View Source
